molecular formula C11H13NO4 B12795132 3-Phenylglutamic acid CAS No. 36727-89-6

3-Phenylglutamic acid

Cat. No.: B12795132
CAS No.: 36727-89-6
M. Wt: 223.22 g/mol
InChI Key: UXEDFOHTFRNIJS-UHFFFAOYSA-N
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Description

3-Phenylglutamic acid is an organic compound with the chemical formula C11H13NO4 It is a derivative of glutamic acid, where a phenyl group is attached to the third carbon of the glutamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylglutamic acid can be synthesized through several methods. One common approach involves the kinetic resolution of the racemic keto acid substrate. This process is controlled by titration of pyruvate formed from cysteine sulphinic acid and is stopped near 40% conversion of the racemic substrate .

Industrial Production Methods: Industrial production of this compound often involves the use of enzymatic transamination. Aspartate aminotransferase and branched chain aminotransferase from E. coli are employed for the synthesis of various glutamate analogues, including this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylglutamic acid undergoes several types of chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form various derivatives.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed:

    Oxidation: Phenyl derivatives with different functional groups.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted amino acids and derivatives.

Mechanism of Action

The mechanism of action of 3-Phenylglutamic acid involves its interaction with various molecular targets and pathways. It acts as a selective ligand for certain receptors in the central nervous system, influencing neurotransmission and potentially providing therapeutic effects against neurological disorders . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of glutamate receptors and transporters.

Comparison with Similar Compounds

Uniqueness: Its ability to act as a selective ligand for glutamate receptors sets it apart from other similar compounds .

Properties

IUPAC Name

2-amino-3-phenylpentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-10(11(15)16)8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8,10H,6,12H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEDFOHTFRNIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40860-54-6, 36727-89-6, 36739-32-9
Record name 3-Phenylglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040860546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC295436
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC264856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC264855
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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